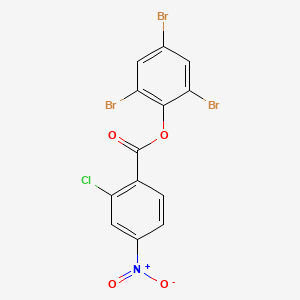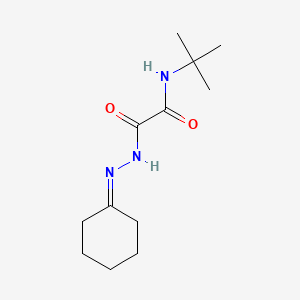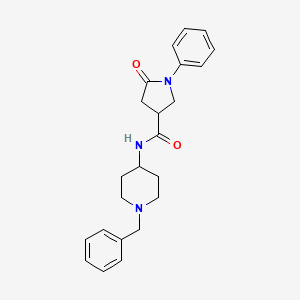
2,4,6-tribromophenyl 2-chloro-4-nitrobenzoate
説明
2,4,6-tribromophenyl 2-chloro-4-nitrobenzoate, commonly known as TBNP, is a chemical compound that has been widely used in scientific research. TBNP is a member of the nitrobenzene family, which is a group of organic compounds that contain a nitro group (-NO2) attached to a benzene ring. TBNP has been used in various applications, including as a flame retardant, a pesticide, and as a reagent in organic synthesis. In
作用機序
The mechanism of action of TBNP is not fully understood. However, studies have shown that TBNP can act as a potent inhibitor of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to an accumulation of acetylcholine, which can result in overstimulation of the nervous system and subsequent toxicity.
Biochemical and Physiological Effects:
TBNP has been shown to have various biochemical and physiological effects. Studies have shown that TBNP can induce oxidative stress and inflammation in various tissues, including the liver and kidney. In addition, TBNP has been shown to disrupt the endocrine system, leading to alterations in hormone levels and reproductive dysfunction. Furthermore, TBNP has been shown to have neurotoxic effects, including impaired cognitive function and motor coordination.
実験室実験の利点と制限
TBNP has several advantages for lab experiments, including its high purity, stability, and ease of handling. TBNP is also readily available commercially and can be synthesized in the lab using standard organic synthesis techniques. However, TBNP also has limitations, including its toxicity and potential for environmental contamination. Therefore, appropriate safety measures should be taken when handling TBNP in the lab.
将来の方向性
There are several future directions for research on TBNP. One area of research is the development of safer and more effective flame retardants that do not pose a risk to human health or the environment. Another area of research is the identification of potential therapeutic uses of TBNP, such as in the treatment of neurodegenerative diseases. Furthermore, research is needed to better understand the mechanism of action of TBNP and its effects on human health and the environment.
科学的研究の応用
TBNP has been used in various scientific research applications, including as a reagent in organic synthesis, as a flame retardant, and as a pesticide. In organic synthesis, TBNP has been used as a reactant in the preparation of various compounds, including 2,4,6-tribromophenyl acrylate and 2,4,6-tribromophenyl acrylonitrile. TBNP has also been used as a flame retardant in various materials, including plastics, textiles, and electronics. In addition, TBNP has been used as a pesticide to control insect and mite infestations in crops.
特性
IUPAC Name |
(2,4,6-tribromophenyl) 2-chloro-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Br3ClNO4/c14-6-3-9(15)12(10(16)4-6)22-13(19)8-2-1-7(18(20)21)5-11(8)17/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFBADQZYIPVIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)OC2=C(C=C(C=C2Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Br3ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tribromophenyl 2-chloro-4-nitrobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-fluoro-N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B4882996.png)
![2-chloro-5-(5-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4882999.png)


![N-(3-methoxy-2-pyrazinyl)-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B4883029.png)
![(4-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-3-nitrophenyl)(4-pyridinyl)methanone](/img/structure/B4883036.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B4883037.png)

![3-[(2-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4883049.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide](/img/structure/B4883057.png)



![9-[4-(allyloxy)-3-bromo-5-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4883087.png)